molecular formula C14H28O2 B14579878 2-Octyl-2-propyl-1,3-dioxolane CAS No. 61652-13-9

2-Octyl-2-propyl-1,3-dioxolane

Cat. No.: B14579878
CAS No.: 61652-13-9
M. Wt: 228.37 g/mol
InChI Key: CAELZOCXXQEWRM-UHFFFAOYSA-N
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Description

2-Octyl-2-propyl-1,3-dioxolane ( 61652-13-9) is an organic compound with the molecular formula C14H28O2 and an average molecular weight of 228.37 g/mol . It is a 1,3-dioxolane, a class of compounds characterized by a five-membered ring containing two oxygen atoms, which are often formed as protecting groups for aldehydes or ketones or used as solvents and intermediates in organic synthesis. The compound's structure features both octyl and propyl alkyl chains substituted at the 2-position of the dioxolane ring, contributing to its specific hydrophobic properties, as indicated by a computed LogP value of 4.9 . This structure is defined by the SMILES string O1CCOC1(CCC)CCCCCCCC and the InChIKey CAELZOCXXQEWRM-UHFFFAOYSA-N . While specific biological or pharmacological data for this compound is limited, 1,3-dioxolane derivatives are subjects of ongoing research in various fields. Related compounds, such as low molecular weight bioactive peptides and metabolites isolated from microbial origins like Glutamicibacter mysorens , have demonstrated significant potential in pharmaceutical research, showing antiproliferative activity against cancer cell lines and antimicrobial properties . This highlights the broader research interest in specialized chemical structures for developing new therapeutic agents. As a specialty chemical, this compound is of value in material science and synthetic chemistry, where its specific alkyl chain length and dioxolane ring can be utilized to modify the physical properties of mixtures or serve as a building block for more complex molecules. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61652-13-9

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2-octyl-2-propyl-1,3-dioxolane

InChI

InChI=1S/C14H28O2/c1-3-5-6-7-8-9-11-14(10-4-2)15-12-13-16-14/h3-13H2,1-2H3

InChI Key

CAELZOCXXQEWRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(OCCO1)CCC

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Octyl 2 Propyl 1,3 Dioxolane

Ring-Opening Reactions

Ring-opening reactions are a prominent feature of 1,3-dioxolane (B20135) chemistry, typically initiated by acidic conditions or interaction with strong electrophiles or nucleophiles.

The most common reaction of 1,3-dioxolanes is acid-catalyzed hydrolysis, which regenerates the parent carbonyl compound and diol. This process is a reversible equilibrium reaction, and the removal of water is necessary to favor the formation of the dioxolane. Conversely, in the presence of aqueous acid, the equilibrium shifts toward the hydrolysis products.

The mechanism involves the protonation of one of the oxygen atoms in the dioxolane ring, making it a better leaving group. This is followed by the opening of the ring to form a resonance-stabilized oxocarbonium ion. Subsequent attack by a water molecule on this intermediate and final deprotonation yields the original ketone (undecan-4-one) and ethylene (B1197577) glycol. The rate of this hydrolysis is dependent on the pH and the concentration of the acid catalyst. General acid catalysis is observed in the hydrolysis of 1,3-dioxolanes, indicating that the rate-determining step can change depending on the reaction conditions, such as buffer concentration.

Table 1: Conditions for Acid-Catalyzed Hydrolysis of 1,3-Dioxolanes

Catalyst Type Example Catalyst Typical Conditions Products
Brønsted Acid p-Toluenesulfonic acid (p-TSA), Sulfuric acid (H₂SO₄) Aqueous solution, often with a co-solvent like THF or acetone Ketone (Undecan-4-one) and Ethylene Glycol
Lewis Acid Cerium(III) triflate Wet nitromethane, room temperature Ketone and Ethylene Glycol

While less common than hydrolysis, the dioxolane ring can be opened by other nucleophiles and electrophiles. Nucleophilic attack generally requires prior activation of the ring by an acid to make one of the carbons more electrophilic. For instance, reaction with strong nucleophiles under acidic conditions can lead to the formation of 2-substituted ethanol (B145695) derivatives.

Electrophilic attack can initiate cationic ring-opening polymerization, a process studied for the parent 1,3-dioxolane. In this reaction, an electrophile attacks an oxygen atom, leading to ring cleavage and the formation of a cationic species that can then react with another monomer unit. The presence of bulky octyl and propyl groups on the C2 carbon of 2-Octyl-2-propyl-1,3-dioxolane would sterically hinder such polymerization processes.

Oxidation and Reduction Reactions

The 1,3-dioxolane ring exhibits reactivity towards both oxidizing and reducing agents, typically resulting in cleavage of the acetal (B89532).

The oxidation of 1,3-dioxolanes can lead to the formation of esters. Research on the oxidation of a related compound, 2-isopropyl-1,3-dioxolane, with chlorine dioxide resulted in the formation of 2-hydroxyethyl isobutyrate. This suggests that the oxidation of this compound would likely proceed via a similar pathway, yielding 2-hydroxyethyl 2-propylnonanoate. The reaction involves the cleavage of the C2-carbon bond from the ring and oxidation. Other oxidizing systems, such as N-hydroxyphthalimide (NHPI) with a cobalt co-catalyst, have been shown to convert various acetals into esters using molecular oxygen.

Table 2: Representative Oxidation Reactions of 1,3-Dioxolanes

Oxidizing Agent Conditions Major Product Type
Chlorine Dioxide (ClO₂) Dichloromethane (CH₂Cl₂) solvent 2-Hydroxyethyl ester

The 1,3-dioxolane group can be reductively cleaved. The use of metal hydrides is a common strategy for such transformations. The specific product depends on the reducing agent and the reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the acetal. More commonly, Lewis acidic hydrides or combinations of hydrides and Lewis acids are used for the reductive cleavage of acetals to yield ethers. For example, diisobutylaluminium hydride (DIBAL-H) can open the ring to produce a hydroxy ether. The regioselectivity of the ring opening during reduction can be influenced by the specific reagents and the substitution pattern on the dioxolane ring.

Table 3: Potential Reduction Pathways for this compound

Reducing Agent Potential Conditions Expected Major Product
Diisobutylaluminium hydride (DIBAL-H) Aprotic solvent (e.g., Toluene (B28343), CH₂Cl₂) at low temperature 2-(4-Undecyloxy)ethanol

Substitution and Addition Reactions at the Dioxolane Core

Direct substitution or addition reactions on the saturated C4 and C5 carbons of the dioxolane ring are generally not feasible without ring-opening. However, the C2 position exhibits unique reactivity. Radical-mediated reactions can enable the functionalization of the C2-H bond in unsubstituted 1,3-dioxolane. For this compound, which lacks a hydrogen at the C2 position, this specific pathway is not possible.

Instead, reactions categorized under this section for a 2,2-disubstituted dioxolane would likely involve the generation of an intermediate via ring-opening, which then participates in a substitution or addition reaction. For instance, the oxocarbonium ion intermediate formed under acidic conditions is electrophilic and can, in principle, be trapped by nucleophiles other than water, leading to a substitution product.

Mannich-Type Reactions and Related Aminomethylation

The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. This reaction typically involves an aldehyde (like formaldehyde), a primary or secondary amine, and a compound containing an active hydrogen. In the context of this compound, direct participation in a classical Mannich reaction is not feasible as it lacks an active hydrogen atom adjacent to a carbonyl group.

However, the broader category of aminomethylation can be relevant. The synthesis of nitrogen-containing compounds, such as certain pharmacologically significant heterocycles, sometimes employs Mannich-type strategies. nih.govdntb.gov.ua For instance, the interaction of specific thiolates with primary amines and formaldehyde (B43269) can lead to complex heterocyclic systems through a cascade of reactions that includes aminomethylation. researchgate.net While the dioxolane ring itself is not the reactive species in these examples, related structures can be synthesized or modified using these methods. The stability of the dioxolane moiety would make it a suitable protecting group during such transformations on other parts of a more complex molecule.

Carbon-Carbon Bond Forming Reactions (e.g., with Grignard or Organozinc Reagents)

The 1,3-dioxolane group is well-established as a protecting group for carbonyl compounds (ketones and aldehydes) precisely because of its general stability towards strong nucleophiles and bases, including Grignard and organozinc reagents. wikipedia.orgthieme-connect.deorganic-chemistry.org Under standard anhydrous conditions, this compound would be expected to be inert to reagents like ethylmagnesium bromide or diethylzinc. This stability allows for selective reactions at other sites within a molecule.

However, the C2 carbon of the dioxolane ring can become an electrophilic center under certain conditions. The reaction of Grignard reagents with 2-substituted-1,3-dioxolanes can be induced, often proceeding through a ring-cleavage mechanism. scribd.com The presence of Lewis acids can activate the dioxolane ring, facilitating nucleophilic attack. For example, a kinetic study of the reaction between ethylmagnesium bromide and 2-ethyl-1,3-dioxolane (B3050401) showed that the reaction proceeds via both ring-cleavage/addition and ring-cleavage/elimination pathways. scribd.com

Organozinc reagents are also powerful tools for C-C bond formation. sigmaaldrich.com They are often preferred over Grignard reagents in molecules with sensitive functional groups due to their lower basicity and higher functional group tolerance. sigmaaldrich.com The reaction of organozinc compounds with electrophiles is a cornerstone of modern organic synthesis. While typically unreactive towards a stable ketal like this compound, specialized substrates, such as those derived from 2-ethoxydioxolane, can be used as formylating agents in reactions with organozinc reagents. organic-chemistry.org

Reagent TypeGeneral Reactivity with 2,2-Disubstituted-1,3-DioxolanesConditions for ReactionTypical Outcome
Grignard Reagents (R-MgX)Generally inert; serves as a protecting group. wikipedia.orgPresence of Lewis acids; elevated temperatures.Ring-opening to form ethers or alcohols after hydrolysis. scribd.com
Organozinc Reagents (R-ZnX, R2Zn)Highly inert; high functional group tolerance. sigmaaldrich.comRequires highly activated substrates or catalytic systems.Generally no reaction with the dioxolane ring.

Rearrangement Reactions Involving Dioxolane Intermediates

Rearrangement reactions involving the dioxolane ring are not common for simple, saturated 2,2-dialkyl-1,3-dioxolanes under standard conditions. The stability of the five-membered ring prevents spontaneous rearrangement. However, rearrangements can be induced under specific conditions or can occur in more complex molecular systems where the dioxolane is an intermediate.

For example, in the presence of strong acids, the dioxolane can exist in equilibrium with its corresponding oxocarbenium ion. This intermediate can be trapped by nucleophiles, leading to hydrolysis or exchange reactions, which can be considered a form of transformation pathway. Furthermore, specialized rearrangements have been documented where the dioxolane structure is formed or altered. An instance is the ring-expansion of an epoxide on an allyl alcohol, which, upon treatment with an acid like trifluoroperacetic acid, can rearrange to form a dioxolane. wikipedia.org Similarly, intramolecular rearrangements of glycidol (B123203) acetals can produce alkoxylated 1,3-dioxolanes. researchgate.net These examples highlight that while the parent this compound is stable, the dioxolane motif can participate in complex rearrangement cascades as a transient intermediate or a final product. nih.gov

Polymerization and Polymer Modification

The structure of a dioxolane monomer, particularly the substitution at the C2 position, is a critical determinant of its ability to undergo polymerization.

Ring-Opening Polymerization of Dioxolane Monomers

The polymerization of 1,3-dioxolane typically proceeds via cationic ring-opening polymerization (CROP). rsc.orgescholarship.org This process is known to be susceptible to cyclization of the polymer chains. rsc.org However, research has shown that 1,3-dioxolanes bearing substituents at the C2-position are generally resistant to polymerization. researchgate.net

The presence of two alkyl groups (octyl and propyl) at the C2 carbon of this compound introduces significant steric hindrance. This bulkiness raises the energy barrier for the propagation step in cationic polymerization, where the cationic chain end attacks the monomer. Furthermore, from a thermodynamic standpoint, the polymerization of many substituted cyclic monomers is less favorable than that of their unsubstituted counterparts. The resulting polymer would suffer from significant steric strain due to the bulky substituents, making the monomeric state thermodynamically preferred. Studies on the polymerization of various 1,3-dioxolanes have confirmed that while C4-substituted dioxolanes can polymerize, 2,2-disubstituted variants often fail to do so under typical CROP conditions. researchgate.net

Dioxolane MonomerSubstitution PatternPolymerizability via CROPReasoning
1,3-DioxolaneUnsubstitutedYes escholarship.orgLow steric hindrance, thermodynamically favorable.
4-Methyl-1,3-dioxolaneC4-monosubstitutedYes (slower than unsubstituted) researchgate.netModerate steric hindrance.
2,2-Dimethyl-1,3-dioxolaneC2-disubstitutedGenerally no researchgate.netHigh steric hindrance, thermodynamically unfavorable.
This compoundC2-disubstituted (bulky)Highly unlikelyExtreme steric hindrance and unfavorable thermodynamics.

Chemical Modifications of Poly(dioxolane) Derivatives

Given the unlikelihood of this compound undergoing homopolymerization, the discussion of modifying its polymer is hypothetical. However, the chemical modification of polymers containing dioxolane units is a relevant field. If a functionalized dioxolane monomer could be copolymerized, or if dioxolane units could be introduced onto an existing polymer backbone, these units could then be modified.

One strategy involves the synthesis of polymers with pendant functional groups that can be converted into dioxolanes. For example, poly(glycidyl methacrylate) can be reacted with carbon dioxide to produce poly((2-oxo-1,3-dioxolan-4-yl)methyl methacrylate), a polymer bearing cyclic carbonate groups, which are structurally related to dioxolanes. researchgate.net Another approach is post-polymerization modification, where a polymer like polyethylene (B3416737) is functionalized to introduce reactive handles, which could potentially be used to attach dioxolane-containing moieties. nih.gov

These "grafting-to" or "grafting-from" approaches could incorporate the this compound structure onto a polymer chain, thereby modifying the polymer's properties, such as solubility, thermal characteristics, and hydrophobicity, imparted by the long alkyl chains.

Mechanistic Investigations of 1,3 Dioxolane Chemical Processes

Protolysis Reaction Mechanisms in Acidic Media

The hydrolysis of 2-Octyl-2-propyl-1,3-dioxolane in acidic media proceeds via a specific acid-catalyzed A-1 mechanism, which is characteristic of acetal (B89532) and ketal hydrolysis. acs.org This mechanism involves a rapid, reversible protonation of one of the ring oxygen atoms, followed by a slower, rate-determining step.

The key steps are:

Pre-equilibrium Protonation: An oxygen atom of the dioxolane ring is protonated by a hydronium ion from the acidic medium.

Rate-Determining Step: The protonated intermediate undergoes unimolecular cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and ethylene (B1197577) glycol. acs.org The stability of this cationic intermediate is crucial to the reaction rate. The electron-donating nature of the octyl and propyl groups at the C2 position provides significant stabilization to the positive charge on the adjacent carbon, thereby facilitating the formation of the oxocarbenium ion.

Nucleophilic Attack: A water molecule attacks the oxocarbenium ion.

Deprotonation: The resulting intermediate is deprotonated to yield the final products: undecan-3-one and ethylene glycol.

Table 1: Relative Hydrolysis Rates of 2-Substituted 1,3-Dioxolanes This table presents illustrative data based on established chemical principles to show the effect of substituents on the rate of acid-catalyzed hydrolysis.

Compound Substituents at C2 Relative Rate of Hydrolysis Primary Stabilizing Factor
2-H-1,3-dioxolane H, H 1 Baseline
2-methyl-1,3-dioxolane H, methyl ~10³ Inductive effect
2,2-dimethyl-1,3-dioxolane methyl, methyl ~10⁶ Increased inductive effect
This compound propyl, octyl >10⁶ Strong inductive effect from larger alkyl groups

Thermal Decomposition Pathways and Kinetic Modeling

The thermal decomposition of this compound, particularly at high temperatures as studied in pyrolysis, involves complex radical chain mechanisms. acs.orgosti.gov The initiation of these pathways can occur through the homolytic cleavage of C-C or C-O bonds.

Key decomposition pathways include:

Ring Opening: Unimolecular decomposition can occur through the cleavage of the O1-C2 or C2-O3 bond, often initiated by H-atom migration within the ring, leading to the formation of various radical species. researchgate.net

Side-Chain Fragmentation: The presence of the octyl and propyl chains introduces additional decomposition pathways. C-C bond cleavage within these alkyl chains can lead to the formation of smaller alkyl radicals and unsaturated species.

Radical-Sensitized Decomposition: In the presence of radical initiators, such as methyl radicals, decomposition can be sensitized. bohrium.com This process involves hydrogen abstraction from the dioxolane ring or the alkyl side chains, creating a new radical that subsequently undergoes β-scission. researchgate.net

Kinetic modeling of these processes requires a detailed elementary reaction mechanism that includes initiation, propagation, branching, and termination steps. osti.gov The large number of possible radical intermediates makes comprehensive modeling a significant challenge.

Gas-Phase Oxidation Mechanisms and Degradation Studies

In atmospheric or combustion environments, the degradation of this compound is primarily driven by gas-phase oxidation, initiated by reactions with radicals such as hydroxyl (OH), nitrate (B79036) (NO₃), and chlorine (Cl) atoms. researchgate.net The dominant initiator in the troposphere is the OH radical.

The mechanism is initiated by hydrogen abstraction:

H-Abstraction: An OH radical abstracts a hydrogen atom from either the dioxolane ring (at C2, C4, or C5) or from one of the alkyl side chains. The C-H bonds on the alkyl chains and at the C2 position are particularly susceptible.

Radical Reaction with O₂: The resulting alkyl radical rapidly adds molecular oxygen (O₂) to form a peroxy radical (RO₂).

Peroxy Radical Fate: The RO₂ radical can undergo several reactions, including reacting with NO to form an alkoxy radical (RO) or with HO₂ to form a hydroperoxide.

The subsequent reactions of the alkoxy radical are critical and can lead to ring-opening or fragmentation of the side chains, ultimately producing smaller carbonyl compounds, esters, and carbon dioxide. researchgate.netresearchgate.net The complexity of the product distribution is high due to the multiple sites for initial H-abstraction.

Elucidation of Reaction Intermediates and Transition States

The mechanistic pathways for this compound reactions are defined by specific intermediates and transition states.

Protolysis: The key intermediate is the planar, sp²-hybridized oxocarbenium ion . Its formation is the rate-determining step, and the transition state leading to it involves significant stretching of the C-O bond of the protonated dioxolane. acs.orgcdnsciencepub.com The stability of this cation is paramount, and it is greatly enhanced by the electron-donating octyl and propyl groups. cdnsciencepub.com

Thermal Decomposition: The primary intermediates are carbon-centered radicals formed by C-H or C-C bond scission. bohrium.com For instance, abstraction of a hydrogen from the C2 position yields a 1,3-dioxolan-2-yl radical . Subsequent β-scission reactions proceed through transition states involving the simultaneous breaking of one bond and formation of another.

Oxidation: A cascade of oxygenated intermediates is involved, including peroxy radicals (RO₂) and alkoxy radicals (RO) . researchgate.net The transition states for H-abstraction by OH radicals are well-studied for similar compounds and involve a three-centered arrangement of C-H-O.

The five-membered dioxolane ring is nonplanar, and its conformation (envelope or twist) can influence the stereochemical outcome of reactions and the stability of transition states. cdnsciencepub.com

Mechanistic Studies of Catalytic Asymmetric Reactions

While this compound itself is achiral, mechanistic studies of catalytic asymmetric reactions are relevant to the synthesis of chiral 1,3-dioxolanes. These studies often employ chiral catalysts to control the formation of stereocenters.

One relevant mechanism is the organocatalytic formal [3+2] cycloaddition for synthesizing 1,3-dioxolanes. nih.gov In such reactions, a bifunctional organocatalyst, like a cinchona-alkaloid-thiourea derivative, is used. The mechanism involves:

Hemiacetal Formation: An aldehyde reacts with a γ-hydroxy-α,β-unsaturated ketone to form a hemiacetal intermediate. nih.gov

Catalyst Binding: The chiral catalyst binds to and activates the reactants through hydrogen bonding, orienting them in a specific three-dimensional arrangement.

Stereoselective Cyclization: An intramolecular conjugate addition occurs, where the hemiacetal hydroxyl group attacks the double bond. The catalyst controls the facial selectivity of this attack, leading to the formation of an enantioenriched 1,3-dioxolane (B20135) product. nih.govdntb.gov.ua

These studies elucidate how non-covalent interactions in the transition state, guided by the catalyst, can dictate the stereochemical outcome.

Kinetic Modeling of Complex Dioxolane Reactions

Kinetic modeling is essential for understanding and predicting the behavior of this compound in complex environments like combustion or atmospheric degradation. researchgate.netacs.org Such models consist of a large set of elementary reactions with associated rate constants.

Developing a kinetic model for this compound involves:

Thermochemical Data Estimation: Calculating thermodynamic properties (enthalpy, entropy, heat capacity) for the parent molecule and all relevant radical and stable intermediates.

Rate Constant Determination: Rate constants for key reaction classes are determined. This includes H-abstractions, radical decompositions (β-scission), radical additions, and isomerizations. researchgate.netkaust.edu.safigshare.com These are often calculated using computational chemistry methods or estimated by analogy to similar compounds. researchgate.net

Model Validation: The model's predictions are compared against experimental data, such as ignition delay times or species concentration profiles in a reactor. researchgate.netacs.org

The presence of the long octyl and propyl chains adds significant complexity to the model, requiring the inclusion of numerous additional reactions related to alkyl chain oxidation and pyrolysis that are not present in models for simpler dioxolanes. researchgate.net

Table 2: Key Reaction Classes in the Kinetic Model for this compound Oxidation This table provides a generalized overview of the essential reaction types that must be included in a comprehensive kinetic model.

Reaction Class Example Reaction Significance
Initiation R-H + O₂ → R• + HO₂• Starts the radical chain reactions
H-Abstraction R-H + •OH → R• + H₂O Main propagation pathway, creates fuel radicals
β-Scission R• → Olefin + R'• Decomposition of larger radicals, ring opening
O₂ Addition R• + O₂ ⇌ RO₂• Forms peroxy radicals, key in low-temp oxidation
Isomerization RO₂• ⇌ •QOOH Internal H-shift, leads to chain branching
Termination R• + R'• → R-R' Removes radicals, terminates chains

Computational and Theoretical Studies of 1,3 Dioxolane Systems

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and properties of molecules. It allows for the calculation of various molecular characteristics that are crucial for predicting reactivity. For 1,3-dioxolane (B20135) systems, DFT has been successfully applied to study vibrational spectra, molecular structure, and electronic properties.

DFT calculations can determine optimized molecular geometries, including bond lengths and angles, providing a detailed picture of the 1,3-dioxolane ring and its substituents. For instance, studies on substituted 1,3-dioxolanes reveal how different groups attached to the ring can influence its geometry. The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can also be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. These computational approaches could be applied to 2-Octyl-2-propyl-1,3-dioxolane to predict its structural parameters and reactivity in various chemical environments. A study on 2-methoxy-1,3-dioxolane (B17582) used DFT with the B3LYP method to compare calculated spectral data with experimental results, showing good agreement.

Table 1: Theoretical Structural Parameters of 2-methoxy-1,3-dioxolane (MDOL) calculated using DFT/B3LYP method.
ParameterBond/AngleCalculated Value
Bond Length (Å)O(3)-C(2)1.413
C(5)-O(1)1.435
C(2)-O(1)1.413
Bond Angle (°)O(3)-C(2)-O(1)107.188
C(5)-O(1)-C(2)105.716
Dihedral Angle (°)O(3)-C(2)-O(1)-C(5)-35.481

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for analyzing the conformational flexibility and exploring potential reaction pathways of molecules like this compound.

For cyclic systems such as 1,3-dioxanes and 1,3-dioxolanes, MD simulations can reveal how the ring interconverts between different conformations, such as chair and twist forms. These simulations show that at room temperature, flexible conformers can transform into one another and into more stable chair conformations. The long octyl and propyl side chains in this compound would significantly influence its conformational landscape, and MD simulations would be an ideal tool to explore their dynamics and preferred orientations.

Furthermore, MD simulations, particularly those using reactive force fields like ReaxFF, can be employed to investigate high-temperature processes like pyrolysis. These simulations provide insights into the initial steps of thermal decomposition, identifying key bond-breaking events and the formation of primary products, which are essential for developing detailed chemical kinetic models.

Quantum Chemical Calculations of Thermochemical and Kinetic Parameters

Quantum chemical calculations are essential for determining the thermochemical and kinetic parameters that govern the stability and reactivity of 1,3-dioxolane derivatives. These methods can provide accurate values for enthalpies of formation, activation energies, and reaction rate constants.

For example, detailed kinetic models for the oxidation and pyrolysis of 1,3-dioxolane have been developed using reaction rate coefficients and thermochemical data calculated theoretically. High-level quantum chemical methods, such as DLPNO-CCSD(T), have been used to calculate the energies for reactions like O2 addition to 1,3-dioxolanyl radicals, which are crucial steps in combustion chemistry. The calculated energies are then used in methods like the RRKM/master equation to determine temperature- and pressure-dependent reaction rate constants.

These computational approaches are vital for understanding the reaction kinetics of 1,3-dioxolanes under various conditions, from atmospheric to combustion environments. The insights gained can be extrapolated to predict the behavior of more complex derivatives like this compound.

Table 2: Calculated Kinetic Parameters for 1,3-Dioxolane Pyrolysis.
ParameterValueTemperature Range (K)
Rate Constant (k)ln k = 27.6 ± 3.2 - (51,300 ± 6,500)/RT963 - 1093
Activation Energy (Ea)51.3 ± 6.5 kcal/mol963 - 1093

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a cornerstone for elucidating complex reaction mechanisms involving 1,3-dioxolanes, such as hydrolysis, oxidation, and polymerization. By mapping the potential energy surface of a reaction, these models can identify stable intermediates, products, and, crucially, the high-energy transition states that connect them.

For the acid-catalyzed hydrolysis of 1,3-dioxolanes, theoretical studies can model the protonation steps and the subsequent ring-opening to form a carbocation intermediate. The structure and stability of the transition states for these steps can be calculated, providing insight into the reaction rates and the factors that influence them. Similarly, in oxidation reactions, computational models have been used to explore various pathways, including H-atom abstraction, ring-opening reactions, and the subsequent decomposition of intermediates. These studies have shown that for 1,3-dioxolane, ring-opening β-scission reactions are dominant pathways.

Modeling the transition states is critical for understanding stereoselectivity in reactions. For instance, in the formation of substituted 1,3-dioxolanes, the stereochemical outcome can be explained by analyzing the transition states of the nucleophilic attack on a 1,3-dioxolan-2-yl cation intermediate.

Table 3: Key Reaction Mechanisms of 1,3-Dioxolanes Investigated Computationally.
Reaction TypeKey Computational InsightsReferences
Oxidation/CombustionH-atom abstraction, ring-opening β-scission, formation of radicals.,,
HydrolysisProtolysis, formation of carbocation intermediates, general acid catalysis.,,
PolymerizationCationic ring-opening, formation of cyclic structures.
PyrolysisThermal decomposition pathways, initial bond scission events.,

Conformational Analysis and Stereochemical Insights

The five-membered ring of 1,3-dioxolane is highly flexible and can adopt several conformations, primarily the "envelope" (Cₛ symmetry) and "half-chair" (C₂ symmetry) forms. Computational studies, using methods ranging from ab initio calculations to DFT, are instrumental in determining the relative energies of these conformers and the energy barriers for their interconversion.

For 2,2-disubstituted 1,3-dioxolanes, such as this compound, the substituents at the C2 position play a significant role in determining the most stable conformation. Ab initio calculations on a 2,2-disubstituted 1,3-dioxolane showed that the unsymmetrical envelope form is the lowest energy conformation, more stable than the Cₛ symmetric envelope and half-chair forms. The bulky octyl and propyl groups would create specific steric interactions that dictate the conformational preference of the ring.

Computational analysis also provides stereochemical insights, for example, by explaining the stereoselective formation of products in reactions involving 1,3-dioxolane intermediates. By modeling the approach of a nucleophile to a chiral dioxolanyl cation, the preferred direction of attack can be predicted, thus explaining the observed diastereoselectivity.

Table 4: Calculated Relative Energies of Different Conformations for a 2,2-disubstituted 1,3-dioxolane.
ConformationRelative Energy (kJ mol⁻¹)
Unsymmetrical Envelope0.0
Cₛ Symmetric Envelope14.2
Half-chair27.3

Advanced Analytical Techniques in the Study of 2 Octyl 2 Propyl 1,3 Dioxolane

Spectroscopic Characterization Methods

Spectroscopy is fundamental to the characterization of 2-Octyl-2-propyl-1,3-dioxolane, providing detailed information about its atomic and molecular structure through the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. researchgate.netethernet.edu.et By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.

In the ¹H NMR spectrum of this compound, the protons on the carbon atoms adjacent to the ether oxygens of the dioxolane ring are expected to show a downfield shift, typically appearing in the 3.4 to 4.5 δ range. openstax.org The protons of the octyl and propyl alkyl chains would resonate at higher fields (further upfield), with predictable splitting patterns based on the n+1 rule, allowing for precise assignment.

The ¹³C NMR spectrum provides complementary information. Ether carbon atoms generally absorb in the 50 to 80 δ range. openstax.org The C2 carbon of the dioxolane ring, being a ketal carbon bonded to two oxygen atoms, would appear at a significantly lower field, potentially around 95-115 ppm. The carbons of the alkyl chains would resonate at higher fields, with the carbons closer to the dioxolane ring being more deshielded. Combining 1D and 2D NMR experiments is a powerful approach for determining the connectivity of carbons and protons in complex organic structures. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Dioxolane ring (-O-CH₂-CH₂-O-)~3.9 - 4.2~65 - 70
Ketal Carbon (C2)-~105 - 115
Propyl α-CH₂~1.5 - 1.7~35 - 45
Octyl α-CH₂~1.5 - 1.7~35 - 45
Alkyl Chain CH₂/CH₃~0.8 - 1.4~14 - 32

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by the presence of specific absorption bands and the absence of others.

The most definitive feature for this compound is the strong C-O single-bond stretching absorption, characteristic of ethers and ketals, which appears in the 1050 to 1150 cm⁻¹ range. openstax.orglibretexts.orgpressbooks.pub The spectrum would also display strong absorption bands between 2850 and 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the propyl and octyl alkyl chains. pressbooks.pub

Crucially, the absence of a strong, broad absorption band in the 3200-3600 cm⁻¹ region would confirm the lack of hydroxyl (-OH) groups from the starting ethylene (B1197577) glycol. Similarly, the absence of a sharp, intense peak around 1700 cm⁻¹ would indicate the complete conversion of the starting ketone's carbonyl (C=O) group. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)BondFunctional GroupIntensity
2850 - 2960C-H stretchAlkaneStrong
1050 - 1150C-O-C stretchKetal (cyclic ether)Strong
1370 - 1470C-H bendAlkaneMedium

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures and for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS to identify and quantify components of a volatile mixture. jmchemsci.com In the analysis of this compound, the gas chromatograph would separate the compound from any unreacted starting materials or byproducts, with its retention time being a key identifier.

Following separation, the mass spectrometer bombards the molecules with electrons, causing them to ionize and break into charged fragments. The resulting mass spectrum is a unique fingerprint of the molecule. For this compound (C₁₄H₂₈O₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 228. Key fragmentation patterns would likely include the loss of the propyl group (m/z 185) or the octyl group (m/z 115). A prominent peak at m/z 73 is often characteristic of 2-substituted-1,3-dioxolanes. nih.gov This technique is particularly valuable for identifying dioxolane structures in complex mixtures. unimi.it

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValuePredicted Fragment Ion
228[M]⁺ (Molecular Ion)
185[M - C₃H₇]⁺
115[M - C₈H₁₇]⁺
73[C₃H₅O₂]⁺

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of compounds that may not be volatile enough for GC. For a relatively nonpolar molecule like this compound, a reversed-phase HPLC method would be appropriate.

This would typically involve a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, likely a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. As the compound does not possess a significant UV-absorbing chromophore, detection could be achieved using a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). HPLC is effective for analyzing the purity of synthesized 1,3-dioxolane (B20135) derivatives, including chiral separations if applicable. nih.gov

Table 4: Hypothetical HPLC Method for Purity Analysis

ParameterCondition
ColumnC18 (Reversed-Phase)
Mobile PhaseAcetonitrile/Water Gradient
Flow Rate1.0 mL/min
DetectorRefractive Index (RI) or ELSD
TemperatureAmbient or controlled (e.g., 35 °C)

Thermal Analysis Techniques in Polymer Studies

While this compound is a small molecule, it can be incorporated into polymers as a comonomer, a plasticizer, or an additive. Thermal analysis techniques are critical for understanding how its presence affects the thermal properties of the resulting polymer.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. When applied to a polymer containing this compound, TGA can determine the material's thermal stability and degradation profile. It would reveal the temperature at which the dioxolane compound volatilizes or at which the polymer itself begins to decompose. Studies on related polymers, like poly(4-methyl-1,3-dioxolane), show that thermal degradation can be a complex process involving multiple byproducts. research-nexus.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC analysis can reveal the influence of this compound on the polymer's glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. The long, flexible octyl and propyl chains might act as a plasticizer, increasing chain mobility and lowering the Tg of the host polymer.

Table 5: Application of Thermal Analysis in Polymer-Dioxolane Systems

TechniqueInformation ObtainedRelevance to this compound
Thermogravimetric Analysis (TGA)Thermal stability, degradation temperatures, volatilization of additives.Determines the temperature range in which the dioxolane is stable within the polymer matrix.
Differential Scanning Calorimetry (DSC)Glass transition (Tg), melting point (Tm), crystallization temperature (Tc).Evaluates the plasticizing effect or changes in polymer morphology due to the dioxolane's presence.

Differential Scanning Calorimetry (DSC) for Phase Behavior and Miscibility

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in studying the thermal properties of materials, including phase transitions such as melting and crystallization.

For a non-polymeric, long-chain organic molecule like this compound, a DSC analysis would be expected to reveal a distinct melting point. Given its molecular weight and the presence of long alkyl chains, it is predicted to be a liquid at room temperature with a melting point below 0°C. A hypothetical DSC thermogram would likely show a single sharp endothermic peak corresponding to its melting transition. The temperature at the peak of this endotherm would define the melting point (T_m), and the area under the peak would correspond to the enthalpy of fusion (ΔH_f).

The miscibility of this compound with other compounds, for instance, in a solvent system or a formulated mixture, could also be investigated using DSC. When mixed with another component, shifts in the melting point or the appearance of new thermal events can indicate the degree of miscibility. A completely miscible mixture might exhibit a single, broadened melting transition at a temperature intermediate to that of the individual components. Conversely, an immiscible mixture would likely show two distinct melting peaks corresponding to the individual components.

Table 1: Predicted Thermal Properties of this compound

Parameter Predicted Value/Observation
Melting Point (T_m) Below 0°C
Thermal Event Single endothermic peak
Enthalpy of Fusion (ΔH_f) Calculable from peak area

Note: The data presented in this table is predictive and based on the analysis of structurally similar long-chain organic molecules. Experimental verification is required for confirmation.

Advanced Mass Spectrometry for Mechanistic and Isotopic Studies

Advanced mass spectrometry techniques are essential for elucidating molecular structures and studying chemical reaction mechanisms. For this compound, techniques such as Electron Ionization (EI) mass spectrometry would provide a characteristic fragmentation pattern that can be used for its identification and for mechanistic studies of its decomposition pathways.

Upon electron impact, the this compound molecule would form a molecular ion (M+•). Due to the presence of the dioxolane ring and the alkyl chains, this molecular ion would be expected to undergo a series of fragmentation reactions. The primary fragmentation pathways for acetals and ketals typically involve cleavage of the C-C bonds adjacent to the oxygen atoms and fragmentation of the alkyl chains.

Based on the fragmentation patterns of similar, smaller dioxolanes, the major fragments for this compound can be predicted. The loss of the propyl and octyl chains would be expected to be prominent fragmentation pathways. The base peak in the spectrum would likely correspond to a stable carbocation formed after the initial fragmentation.

Isotopic studies could be performed by labeling the molecule with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), at specific positions. By analyzing the mass shifts in the fragment ions, the precise mechanisms of fragmentation and rearrangement can be determined.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Predicted Fragment Structure/Identity
214 [M]+• (Molecular Ion)
171 [M - C₃H₇]+ (Loss of propyl group)
101 [M - C₈H₁₇]+ (Loss of octyl group)
87 [C₄H₇O₂]+
73 [C₃H₅O₂]+

Note: The fragmentation pattern presented in this table is a prediction based on the principles of mass spectrometry and data from analogous compounds. Actual experimental data may vary.

Applications of 2 Octyl 2 Propyl 1,3 Dioxolane in Advanced Organic Synthesis and Material Science

Role as a Protecting Group for Carbonyl Functionalities

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from participating in a reaction intended for another part of the molecule. wikipedia.orgwikipedia.org This masking is achieved using a "protecting group," which is later removed to restore the original functionality. wikipedia.orguchicago.edu The 1,3-dioxolane (B20135) moiety is a classic and highly effective protecting group for carbonyl compounds such as aldehydes and ketones. fiveable.meorganic-chemistry.org

2-Octyl-2-propyl-1,3-dioxolane is the specific cyclic ketal formed to protect the carbonyl group of undecan-4-one (propyl octyl ketone). The protection process involves an acid-catalyzed reaction between the ketone and ethylene (B1197577) glycol. wikipedia.org This reaction is typically performed in the presence of an acid catalyst like p-toluenesulfonic acid, with the continuous removal of water to drive the equilibrium towards the formation of the stable, five-membered dioxolane ring. organic-chemistry.org

Once formed, the this compound structure is exceptionally stable under basic, neutral, and nucleophilic conditions, effectively shielding the original carbonyl group from a wide range of reagents, including hydrides, organometallics, and oxidizing agents under non-acidic conditions. fiveable.meorganic-chemistry.org Deprotection, or the removal of the protecting group to regenerate the ketone, is readily achieved by acid-catalyzed hydrolysis in the presence of water. fiveable.me This robust yet reversible protection strategy is a cornerstone of modern synthetic chemistry.

Protection/Deprotection of Undecan-4-one Reagents and Conditions Outcome
Protection Ethylene glycol, p-toluenesulfonic acid (cat.), Toluene (B28343), heat (with water removal)Forms this compound
Stability Stable to bases (e.g., NaOH), nucleophiles (e.g., Grignard reagents), reducing agents (e.g., LiAlH4)The dioxolane ring remains intact
Deprotection Aqueous acid (e.g., HCl, H2SO4), Acetone/waterRegenerates undecan-4-one

Utilization as a Versatile Synthetic Intermediate and Building Block

Beyond its passive role as a shield, the formation of this compound transforms the parent molecule into a versatile synthetic intermediate. With the reactive ketone functionality masked, other parts of the molecule can be selectively modified. For instance, if the octyl or propyl chain contained other functional groups, such as an ester or a halide, these could be manipulated without affecting the protected carbonyl.

This strategy allows for chemoselectivity in complex molecules. A researcher could, for example, reduce an ester at the end of the octyl chain to an alcohol using lithium aluminum hydride—a reagent that would normally also attack the ketone. wikipedia.org With the ketone protected as this compound, the ester reduction can proceed cleanly. Following this transformation, the ketone can be deprotected, yielding a molecule with both a hydroxyl group and a ketone, a product that would be difficult to obtain otherwise. This highlights the role of the dioxolane as a critical building block in the strategic assembly of complex organic structures.

Application in Chromatography as a Component for Separation

The physical properties of dioxolane derivatives lend themselves to applications in analytical and preparative separation techniques. Structurally similar compounds, such as 2-propyl-1,3-dioxolane (B1346037), are noted for their utility in chromatographic methods. smolecule.com The symmetrical structure and the presence of both nonpolar alkyl chains (octyl and propyl) and polar ether linkages give this compound a unique polarity profile and a relatively low dipole moment. smolecule.com

These characteristics make it a candidate for use as a specialty solvent or an additive in the mobile phase for techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). In GC, its specific boiling point and interaction with the stationary phase can be exploited to achieve the separation of complex mixtures. thegoodscentscompany.com In HPLC, it could be used to fine-tune the polarity of the mobile phase to improve the resolution of analytes with similar structures.

Incorporation into Polymer Architectures for Specific Material Properties

The 1,3-dioxolane ring is not only useful in small-molecule synthesis but can also be incorporated as a monomeric unit into polymer chains to create materials with highly specific and desirable properties.

A significant area of materials science research involves the development of polymer membranes for efficient gas separation, particularly for capturing carbon dioxide (CO2) from industrial emissions. membranejournal.or.kr Polymers containing a high density of ether oxygen atoms, such as poly(1,3-dioxolane) (PDXL), have demonstrated a strong affinity for CO2. membranejournal.or.kr This affinity arises from the polar nature of the ether linkages, which interact favorably with CO2, leading to high CO2 solubility in the membrane.

The incorporation of monomers based on structures like this compound into a polymer backbone could enhance this effect. The alkyl side chains (octyl and propyl) would disrupt polymer chain packing, increasing the fractional free volume and potentially improving gas permeability, while the dioxolane units would provide CO2 selectivity. Research on related amorphous perfluorodioxolane polymers has shown that this class of materials is highly promising for creating membranes with enhanced selectivity for CO2 over other gases like nitrogen (N2) and methane (B114726) (CH4). mdpi.comnih.gov

Polymer Type Key Structural Feature Gas Separation Performance Reference
Poly(1,3-dioxolane) (PDXL)High ether oxygen contentSuperior CO2/N2 solubility selectivity membranejournal.or.kr
Perfluorodioxolane PolymersAmorphous structure, fluorinated ringsEnhanced selectivity, high thermal/chemical stability mdpi.comnih.gov

The dioxolane structure can be chemically modified to participate in polymerization and subsequent crosslinking reactions. For example, related methacrylic monomers bearing a cyclic carbonate group, (2-oxo-1,3-dioxolan-4-yl) methyl methacrylate (B99206) (DOMA), can be polymerized to create linear polymers. researchgate.netresearchgate.net These polymers contain reactive cyclic carbonate rings along the backbone.

These rings can then undergo reactions, for instance with diamines, to form crosslinked networks. researchgate.net This process creates polyhydroxyurethanes, a class of materials that can be formed without the use of hazardous isocyanates. researchgate.net By analogy, a monomer derived from this compound could be synthesized and polymerized. The resulting polymer, featuring the bulky and non-polar octyl and propyl groups, could be crosslinked to create specialty elastomers or thermosets with tailored thermal and mechanical properties.

The development of materials that can absorb ultraviolet (UV) radiation is crucial for coatings, films, and other applications requiring protection from sun damage. A common strategy is to incorporate UV-absorbing chromophores into a polymer matrix. While the basic this compound structure does not inherently absorb UV light, it can serve as a scaffold for creating UV-absorbing polymers.

By functionalizing the dioxolane monomer with a known UV-absorbing moiety (such as a benzotriazole (B28993) or benzophenone (B1666685) derivative) prior to polymerization, a polymer with inherent and non-leaching UV protection could be synthesized. This approach of creating specialized monomers is a key strategy in developing advanced materials. The exploration of functionalized dioxolanes as building blocks for UV-absorbing polymers represents a potential avenue for future materials research.

Contribution to Chemical Mechanism Development in Atmospheric Chemistry (e.g., VOC reactivity)

While specific experimental data on the atmospheric chemistry of this compound is not extensively documented in publicly available literature, its structural features as a substituted 1,3-dioxolane allow for a theoretical assessment of its potential role as a Volatile Organic Compound (VOC). VOCs are carbon-containing compounds that readily evaporate at room temperature and can participate in atmospheric photochemical reactions. epa.gov The primary concern with anthropogenic VOCs is their contribution to the formation of ground-level ozone and photochemical smog. epa.govcopernicus.org

The atmospheric reactivity of a VOC is largely determined by its reaction with hydroxyl radicals (•OH), which are highly reactive and act as a primary atmospheric oxidant. copernicus.org For a molecule like this compound, the likely sites for •OH radical attack would be the hydrogen atoms on the alkyl chains (octyl and propyl groups) and the dioxolane ring. The rate of these reactions dictates the atmospheric lifetime of the compound and its potential to contribute to ozone formation.

The general mechanism for the atmospheric oxidation of alkanes and similar organic molecules initiated by •OH radicals involves the abstraction of a hydrogen atom to form water and an alkyl radical. This alkyl radical then rapidly reacts with molecular oxygen to form a peroxy radical, which can then participate in a series of reactions that lead to the formation of ozone in the presence of nitrogen oxides (NOx).

The table below provides a hypothetical breakdown of the types of abstractable hydrogen atoms in this compound and their general reactivity class, which is a key factor in developing atmospheric chemical mechanisms.

Hydrogen Atom TypeLocationGeneral Reactivity with •OH
TertiaryN/AHighest
SecondaryOn octyl and propyl chains, and dioxolane ringModerate
PrimaryOn octyl and propyl chainsLowest

Understanding the reaction kinetics and products of such VOCs is crucial for developing accurate atmospheric models. While no specific studies on this compound were identified, research on the atmospheric chemistry of other VOCs provides a framework for predicting its behavior. copernicus.orgcopernicus.org

Role in the Chemistry of Biofuels and Combustion Research

Substituted 1,3-dioxolanes are being explored as potential components of biofuels and as additives to conventional fuels. Bio-hybrid fuels are of interest as a means to create a carbon-neutral transportation sector. nih.gov The parent compound, 1,3-dioxolane, and its analogue, 1,3-dioxane (B1201747), have been investigated for their combustion properties. researchgate.netnih.gov These studies provide a basis for understanding the potential role of more complex derivatives like this compound in combustion chemistry.

The presence of oxygen atoms within the fuel molecule can lead to cleaner combustion and reduced soot formation. However, the combustion chemistry of such oxygenated compounds is complex and can differ significantly from that of traditional hydrocarbon fuels. nih.gov For instance, the bond dissociation energies within the dioxolane ring structure influence the initial fuel decomposition pathways. researchgate.net

For this compound, the long alkyl chains would significantly influence its physical properties as a fuel, such as its cetane number, energy density, and viscosity, making it more suitable for diesel engine applications compared to smaller dioxolane derivatives. The cetane number, a key indicator of diesel fuel quality, is generally higher for longer-chain hydrocarbons.

The combustion of this compound would proceed through a complex series of radical chain reactions. The initial steps would likely involve the breaking of the weakest C-H bonds, followed by a cascade of oxidation and decomposition reactions. The study of such reactions is critical for developing detailed kinetic models that can predict combustion behavior and pollutant formation. nih.gov

FuelMolecular FormulaOxygen Content (wt%)Expected Cetane NumberExpected Energy Density
Conventional DieselC₁₂H₂₆ (average)~040-55High
1,3-DioxolaneC₃H₆O₂~43LowLow
This compoundC₁₄H₂₈O₂~14Moderate to HighModerate to High

Research into biofuels is a key part of the effort to develop sustainable energy sources. pnnl.gov While biodiesel and renewable diesel are becoming more common, there is ongoing research to identify new biofuel candidates with improved properties. diva-portal.org The study of compounds like this compound could contribute to this field by providing insights into the combustion of larger, oxygenated molecules.

Emerging Research Directions and Future Perspectives for 1,3 Dioxolane Chemistry

Development of Novel Catalytic Systems for Dioxolane Synthesis and Transformation

The synthesis of 2-Octyl-2-propyl-1,3-dioxolane is traditionally achieved through the acid-catalyzed acetalization of undecan-3-one with ethylene (B1197577) glycol. imist.mawikipedia.org Current research is focused on developing more efficient, selective, and reusable catalytic systems to overcome the limitations of conventional homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid, which can be corrosive and difficult to separate from the reaction mixture. imist.maacs.org

Heterogeneous Catalysts: A significant area of investigation is the use of solid acid catalysts. These materials offer the advantages of easy separation, reusability, and often milder reaction conditions. Various heterogeneous catalysts have been explored for the synthesis of 1,3-dioxolanes, including:

Zeolites and Clays: Materials like Montmorillonite K10 have been shown to be effective catalysts for the synthesis of 1,3-dioxolanes from aldehydes and diols. nih.gov

Ion-Exchange Resins: Resins such as Amberlyst-15 are used in reactive distillation processes for the formation of acetals. researchgate.net

Supported Acids: Silicotungstic acid immobilized on silica (B1680970) (H₄[SiW₁₂O₄₀]/SiO₂) has demonstrated high efficiency in the acetalization of ketones with ethylene glycol without the need for a drying agent. acs.org

The table below summarizes the performance of various catalytic systems in the synthesis of 1,3-dioxolanes.

Catalyst SystemSubstratesKey AdvantagesReference
Montmorillonite K10Salicylaldehyde (B1680747) and various diolsGood yields, short reaction times nih.gov
Amberlyst-15Propylene glycol/ethylene glycol and acetaldehydeSuitable for continuous reactive distillation researchgate.net
H₄[SiW₁₂O₄₀]/SiO₂Ketones and ethylene glycolHigh efficiency, no drying agent required acs.org
Ruthenium Molecular CatalystsDiols and formic acid/CO₂Enables use of renewable C1 sources d-nb.infonih.gov

Homogeneous Catalysis and Novel Transformations: While heterogeneous catalysis is a major focus, innovations in homogeneous catalysis continue to emerge. For instance, ruthenium molecular catalysts have been employed for the conversion of diols to dioxolanes using formic acid or even carbon dioxide as a C1 source, opening a pathway for CO₂ utilization in fine chemical synthesis. d-nb.infonih.gov Beyond synthesis, catalytic transformations of the dioxolane ring are also being explored. For example, the hydrogenolysis of 1,3-dioxolanes to yield hydroxy ethers can be achieved using lithium aluminum hydride in the presence of Lewis acids like aluminum chloride. cdnsciencepub.com

Exploration of Bio-renewable Routes to Dioxolane Derivatives

The shift towards a bio-based economy has spurred research into the synthesis of chemicals from renewable feedstocks. For a compound like this compound, this involves sourcing its precursors, undecan-3-one and ethylene glycol, from biomass.

Bio-derived Diols and Carbonyls:

Ethylene Glycol: Can be produced from bio-ethanol, which is derived from the fermentation of sugars from crops like corn or sugarcane.

Undecan-3-one: While not a common bio-derived ketone, research is active in producing a variety of ketones from biomass. alfa-chemistry.com For instance, methyl ethyl ketone can be produced from the dehydration of 2,3-butanediol, a fermentation product. alfa-chemistry.com Similar pathways could potentially be engineered for longer-chain ketones. Bio-based aldehydes are also being investigated for acetalization with glycerol, a byproduct of biodiesel production. researchgate.net

Chemo-enzymatic Cascades: A particularly promising approach is the combination of biocatalysis and chemocatalysis. For example, a two-step enzyme cascade can be used to produce chiral diols from aliphatic aldehydes. nih.gov These bio-derived diols can then be reacted with a ketone in the presence of a chemical catalyst to form chiral 1,3-dioxolanes. d-nb.infonih.gov This approach leverages the high stereoselectivity of enzymes to produce enantiomerically pure products, which is of significant interest in the pharmaceutical and fine chemical industries. rwth-aachen.de

FeedstockBiocatalytic StepChemocatalytic StepProductReference
Aliphatic AldehydesTwo-step enzyme cascadeRuthenium-catalyzed acetalizationChiral 1,3-Dioxolanes d-nb.infonih.gov
n-Octane / n-DecaneCytochrome P450 monooxygenase-Non-vicinal diols rsc.orgsemanticscholar.org

Advanced Materials Development from Dioxolane-based Polymers

1,3-Dioxolanes, particularly those with substituents at the 2-position, can serve as monomers for ring-opening polymerization to produce polyacetal resins. google.com These polymers are known for their desirable properties as engineering thermoplastics, including high stiffness, good dimensional stability, and chemical resistance.

The presence of the octyl and propyl groups in this compound would be expected to influence the properties of the resulting polymer. The long alkyl chains could act as internal plasticizers, potentially leading to a polymer with lower crystallinity, a lower melting point, and increased flexibility compared to poly(1,3-dioxolane) itself.

Research in this area is focused on:

Copolymerization: The copolymerization of 1,3-dioxolane (B20135) with other cyclic ethers or cyclic formals, such as trioxane, allows for the synthesis of polyacetal resins with a wide range of properties. epo.org

Functional Polymers: The synthesis of dioxolane monomers with specific functional groups can lead to polymers with tailored properties for applications such as drug delivery, specialty coatings, or advanced membranes.

In-situ Polymerization: Recent studies have explored the in-situ polymerization of 1,3-dioxolane to form gel polymer electrolytes for high-voltage lithium metal batteries. rsc.org

Deeper Mechanistic Understanding of Complex Dioxolane Reactions

A thorough understanding of the reaction mechanisms governing the formation and transformation of 1,3-dioxolanes is crucial for optimizing existing processes and designing new synthetic routes.

Acetalization and Hydrolysis: The formation of this compound via acid-catalyzed acetalization proceeds through a well-established mechanism. youtube.com The key steps involve protonation of the ketone's carbonyl oxygen, followed by nucleophilic attack by one of the hydroxyl groups of ethylene glycol to form a hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of water leads to a resonance-stabilized oxocarbenium ion. Intramolecular attack by the second hydroxyl group of the ethylene glycol moiety, followed by deprotonation, yields the final 1,3-dioxolane product. youtube.com

The reverse reaction, the acid-catalyzed hydrolysis of the dioxolane ring, is also of significant importance, particularly in the context of using dioxolanes as protecting groups in organic synthesis. wikipedia.orgacs.org Studies have shown that the rate of hydrolysis is influenced by the substituents on the dioxolane ring. thieme-connect.de

Oxidation and Pyrolysis: The oxidation of 1,3-dioxolanes is another area of mechanistic investigation. Detailed kinetic models have been developed to predict the oxidation behavior of the parent 1,3-dioxolane, which is relevant to its potential use as a biofuel. researchgate.netacs.orgresearchgate.net These models involve complex reaction networks, including hydrogen abstraction, ring-opening, and β-scission reactions. researchgate.net The pyrolysis of 1,3-dioxolane has also been studied, revealing a first-order reaction mechanism. researchgate.net

Computational Design and Prediction of Novel Dioxolane Reactivity and Applications

Computational chemistry and in silico methods are increasingly being used to accelerate the discovery and development of new molecules and materials. biointerfaceresearch.com In the context of 1,3-dioxolane chemistry, these approaches can provide valuable insights into structure-property relationships, reaction mechanisms, and potential applications.

QSAR and Molecular Docking: Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of dioxolane derivatives with their biological activity. researchgate.net This approach, combined with molecular docking simulations, can guide the design of novel dioxolane-based compounds with specific therapeutic properties, for example, as inhibitors of enzymes like monoamine oxidase. researchgate.net

Reaction Modeling: Computational methods are used to model the kinetics and thermodynamics of reactions involving 1,3-dioxolanes. acs.orgresearchgate.net This can help in understanding the detailed reaction pathways and in the development of more accurate kinetic models for processes like combustion.

Materials Prediction: In silico approaches can also be used to predict the properties of materials derived from dioxolane-based monomers. By simulating the structure and dynamics of polymers like poly(this compound), researchers can estimate properties such as glass transition temperature, mechanical strength, and solubility, thus guiding the design of new polymers with desired characteristics.

The integration of computational and experimental approaches holds great promise for the future of 1,3-dioxolane chemistry, enabling the rational design of novel catalysts, bio-renewable synthetic pathways, and advanced materials based on this versatile chemical scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.